molecular formula C11H8BrNO3S2 B6089678 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6089678
M. Wt: 346.2 g/mol
InChI Key: GLNVONXFIWBAJM-FPYGCLRLSA-N
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Description

The compound “5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains functional groups such as a bromo group, a hydroxy group, a methoxy group, a benzylidene group, a thioxo group, and a thiazolidinone group .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 5-bromo-3-methoxysalicylaldehyde with other reagents. For example, it has been synthesized by the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound displays E configuration with respect to the C=N double bonds . More detailed structural information would require a crystallographic analysis .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 125-127 °C . It has a molecular weight of 231.04 . Other physical and chemical properties such as solubility, stability, and reactivity would depend on the specific conditions.

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It should be handled with appropriate personal protective equipment and safety precautions .

properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S2/c1-16-7-4-6(12)2-5(9(7)14)3-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNVONXFIWBAJM-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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